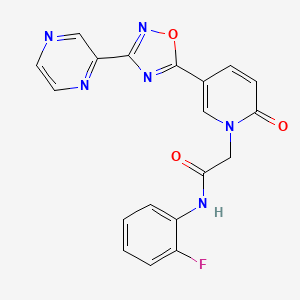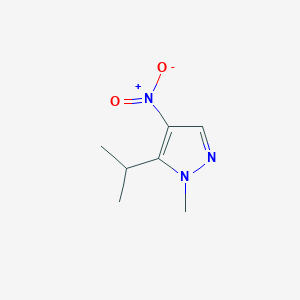
Ethyl 2-(2-((5-(4-butylcyclohexanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-((5-(4-butylcyclohexanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a complex organic compound characterized by the presence of multiple functional groups, including thiadiazole, carboxamide, and ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((5-(4-butylcyclohexanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate typically involves a multi-step process. Initially, the thiadiazole ring is synthesized through the reaction of thiosemicarbazide with appropriate carboxylic acids. Subsequent steps involve the introduction of the butylcyclohexanecarboxamide group and the ethyl ester group. Reaction conditions such as temperature, solvent choice, and catalysts are crucial in ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound leverages large-scale organic synthesis techniques, often utilizing continuous flow reactors to maintain stringent reaction conditions. Key parameters include the precise control of reaction times, temperatures, and the purity of starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2-((5-(4-butylcyclohexanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate undergoes various chemical reactions, including:
Oxidation: : In the presence of strong oxidizing agents, it can undergo oxidation, primarily affecting the thiadiazole ring.
Reduction: : Reduction reactions typically target the carboxamide group.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, especially at the thiadiazole ring and ethyl ester group.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Substitution reagents like halogenating agents for nucleophilic substitution.
Major Products
The major products formed depend on the reaction type. For instance, oxidation may yield sulfoxides or sulfones, while reduction focuses on amine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-((5-(4-butylcyclohexanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate finds applications across multiple domains:
Chemistry: : Used as a building block in organic synthesis for creating more complex molecules.
Biology: : Explored for its potential as a biochemical probe.
Medicine: : Investigated for pharmacological properties, potentially as a drug candidate due to its unique interactions with biological targets.
Industry: : Utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The compound exerts its effects through various molecular interactions:
Molecular Targets: : Interacts with enzymes and receptors, modulating their activity.
Pathways Involved: : Engages in signaling pathways, potentially influencing metabolic and cellular processes.
Comparación Con Compuestos Similares
When compared to similar compounds, Ethyl 2-(2-((5-(4-butylcyclohexanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate stands out due to:
Uniqueness: : Its combination of functional groups imparts unique chemical and biological properties.
Similar Compounds: : Includes analogs like Ethyl 2-(2-((5-(4-methylcyclohexanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate, offering insights into structure-activity relationships.
This article covers the essentials of this compound, spotlighting its preparation, reactions, and applications. Hope you found it engaging!
Propiedades
IUPAC Name |
ethyl 2-[[2-[[5-[(4-butylcyclohexanecarbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O4S2/c1-3-5-6-13-7-9-14(10-8-13)17(26)21-18-22-23-19(29-18)28-12-15(24)20-11-16(25)27-4-2/h13-14H,3-12H2,1-2H3,(H,20,24)(H,21,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUFSPMAQDLXOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377541.png)

![2-(4-ethoxyphenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2377545.png)
![N-(3-acetylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2377546.png)

![1-Benzyl-6-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione](/img/structure/B2377552.png)

![4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2377554.png)
![8-(4-methoxyphenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2377556.png)


![methyl 3-[1-(1-chloroisoquinolin-3-yl)-N-(propan-2-yl)formamido]propanoate](/img/structure/B2377562.png)

![8-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2377564.png)
